molecular formula C10H11ClN2OS B2778069 3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide CAS No. 1311683-27-8

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide

Cat. No.: B2778069
CAS No.: 1311683-27-8
M. Wt: 242.72
InChI Key: CUHZHANOYMZQNL-UHFFFAOYSA-N
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Description

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position, a cyanomethyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride or sulfuryl chloride.

    Amidation: The chlorinated thiophene is reacted with N-(cyanomethyl)-N-methylpropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
  • 3-[(5-chlorothiophen-2-yl)methoxy]phenylmethanol
  • Fmoc-3-(5-chlorothiophen-2-yl)-L-alanine

Uniqueness

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide is unique due to the presence of both a nitrile and an amide group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-13(7-6-12)10(14)5-3-8-2-4-9(11)15-8/h2,4H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHZHANOYMZQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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